molecular formula C11H19Cl2N3 B13460173 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No.: B13460173
M. Wt: 264.19 g/mol
InChI Key: LXFLDUHTKBWEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . The reaction conditions often involve the use of bromine for oxidation or heating pyrazolines in dimethyl sulfoxide under oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper for cycloaddition reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.19 g/mol

IUPAC Name

4-(3-cyclopropylpyrazol-1-yl)piperidine;dihydrochloride

InChI

InChI=1S/C11H17N3.2ClH/c1-2-9(1)11-5-8-14(13-11)10-3-6-12-7-4-10;;/h5,8-10,12H,1-4,6-7H2;2*1H

InChI Key

LXFLDUHTKBWEPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2)C3CCNCC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.